![molecular formula C17H20ClNO3S B7454211 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide](/img/structure/B7454211.png)
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic effects in various diseases. This compound has gained significant attention in recent years due to its ability to selectively target certain enzymes and pathways in the body, making it a promising candidate for drug development.
Wirkmechanismus
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide selectively inhibits the activity of certain enzymes and pathways in the body, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in various cellular processes, including cell proliferation, apoptosis, and immune response. By inhibiting these enzymes, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide can modulate these processes, leading to potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to decrease cell proliferation and increase apoptosis through inhibition of BTK and other signaling pathways. In autoimmune and inflammatory diseases, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation and disease activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its selectivity for certain enzymes and pathways, which allows for targeted inhibition and potential therapeutic effects in specific diseases. However, one limitation of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide is its potential toxicity and side effects, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide. One area of focus is the development of more selective inhibitors of BTK and ITK, which may lead to improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide in humans.
Synthesemethoden
The synthesis of 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide involves a multistep process that starts with the reaction of 2,6-diethylphenol with chlorosulfonic acid to form 4-chloro-3,5-diethylphenylsulfonic acid. This intermediate is then reacted with sodium methoxide to form the corresponding methyl ester, which is subsequently reacted with 4-chloro-3-methoxyaniline to form the final product, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has demonstrated selective inhibition of certain enzymes and pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, 4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide has been shown to modulate the immune system, leading to decreased inflammation in autoimmune and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-diethylphenyl)-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-15(18)16(11-14)22-3/h6-11,19H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNYYWXBPFGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.